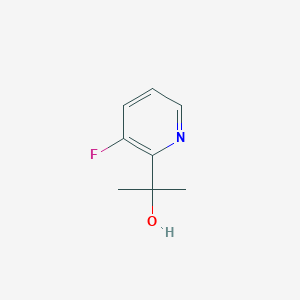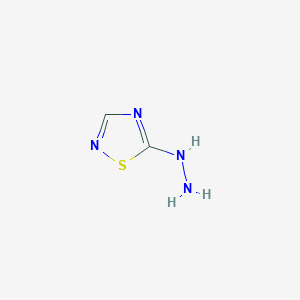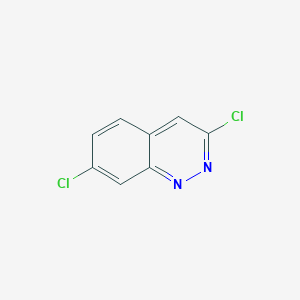
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is an organic compound with the molecular formula C₁₆H₈O₄ It is characterized by the presence of two aldehyde groups and two ketone groups on an anthracene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene-2,6-dicarboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic oxidation processes, where catalysts such as palladium or platinum are employed, can also be explored to achieve higher selectivity and lower energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents (RMgX) and organolithium reagents (RLi).
Major Products
Oxidation: 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid.
Reduction: 9,10-Dihydroxy-9,10-dihydroanthracene-2,6-dicarbaldehyde.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug development. Its ability to form stable complexes with various biomolecules makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow it to be modified to produce a range of colors, making it useful in textile and printing industries.
Mécanisme D'action
The mechanism by which 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde exerts its effects is largely dependent on its ability to interact with other molecules. The aldehyde groups can form Schiff bases with amines, leading to the formation of stable imine compounds. These interactions can affect various molecular pathways, including those involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the aldehyde groups.
2,6-Dihydroxyanthracene: Contains hydroxyl groups instead of aldehyde groups.
9,10-Dihydroanthracene-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of aldehyde groups.
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is unique due to the presence of both aldehyde and ketone functional groups on the anthracene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C16H8O4 |
|---|---|
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
9,10-dioxoanthracene-2,6-dicarbaldehyde |
InChI |
InChI=1S/C16H8O4/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-8H |
Clé InChI |
SRGLUNCUSMIDKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=O)C(=O)C3=C(C2=O)C=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


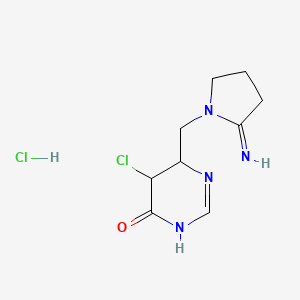
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide](/img/structure/B13129759.png)
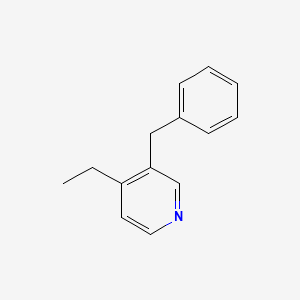

![4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129784.png)
![1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13129791.png)
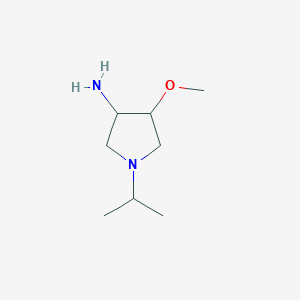
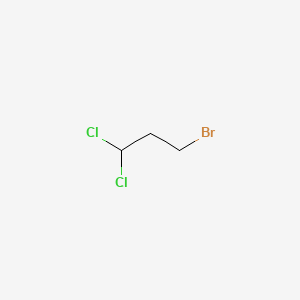
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)
